4-Ethyl-2,7-dimethyloctane is a branched-chain alkane with the molecular formula and a molecular weight of approximately 170.335 g/mol. It is characterized by an ethyl group attached to the fourth carbon and two methyl groups at the second and seventh carbons of the octane chain. This compound is part of a larger class of hydrocarbons known as alkanes, which consist solely of carbon and hydrogen atoms connected by single bonds. The structural formula of 4-ethyl-2,7-dimethyloctane reflects its branched nature, impacting its physical and chemical properties compared to straight-chain alkanes
As a saturated hydrocarbon, 4-ethyl-2,7-dimethyloctane primarily undergoes combustion reactions, producing carbon dioxide and water when burned in the presence of oxygen. The general reaction can be represented as follows:
Additionally, it can participate in substitution reactions under specific conditions, such as halogenation, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of ultraviolet light.
4-Ethyl-2,7-dimethyloctane can be synthesized through various methods:
These methods leverage established organic chemistry techniques to produce the desired compound with specific branching characteristics .
4-Ethyl-2,7-dimethyloctane has potential applications in various fields:
Similar compounds to 4-ethyl-2,7-dimethyloctane include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Ethyl-2,7-dimethyloctane | C12H26 | Ethyl at C4; dimethyl at C2 and C7 |
| 3-Ethyl-2,7-dimethyloctane | C12H26 | Ethyl at C3; same dimethyl substitutions |
| 4-Methyl-2,7-dimethyloctane | C12H26 | Methyl at C4 instead of ethyl |
| 3-Ethyl-3-methyloctane | C12H26 | Ethyl and methyl both at C3 |
These compounds illustrate how variations in branching and substituents can influence properties such as boiling point and reactivity while maintaining similar molecular formulas .
Alkylation reactions are pivotal for introducing ethyl and methyl groups into the octane backbone. Copper-catalyzed allylic alkylation, as demonstrated in studies of terminal alkenes, enables selective branch formation through ligand-controlled regioselectivity. For instance, the use of t-BuXPhos (L7) as a bulky, electron-rich phosphine ligand with CuCN as the catalyst promotes preferential formation of branched products via stabilization of monoalkyl cyanocuprate intermediates. This approach leverages the inherent stability of tertiary carbocations, which direct alkyl group attachment to the central carbon chain.
A critical factor in optimizing alkylation is solvent selection. Dichloromethane (CH~2~Cl~2~) enhances solubility of monoalkyl cyanocuprates, favoring branched products with >20:1 selectivity over linear isomers. Table 1 illustrates the impact of ligand and solvent combinations on regioselectivity and yield:
| Entry | Ligand | Solvent | Branched:Linear Ratio | Yield (%) |
|---|---|---|---|---|
| 6 | None | CH~2~Cl~2~ | 8.7:1 | 64 |
| 13 | t-BuXPhos | CH~2~Cl~2~ | >20:1 | 66 |
Table 1. Ligand and solvent effects on copper-catalyzed alkylation.
Grignard reagents, such as ethylmagnesium bromide, participate in nucleophilic attacks on allylic sulfinamide intermediates, facilitating ethyl group incorporation. Secondary and tertiary alkyl fragments exhibit higher reactivity due to increased carbocation stability, aligning with the branching pattern observed in 4-ethyl-2,7-dimethyloctane.
Catalytic hydrogenation serves as a downstream step to saturate unsaturated precursors, such as alkenes or alkynes, into the final alkane structure. For 4-ethyl-2,7-dimethyloctane, hydrogenation of a diene or allylic sulfinamide intermediate ensures complete reduction without altering the branching pattern. Palladium or nickel catalysts under hydrogen gas (H~2~) at moderate pressures (1–3 atm) typically achieve full saturation while preserving substituent positions.
Selective hydrogenation becomes critical when multiple double bonds exist. For example, partial hydrogenation of a conjugated diene precursor could inadvertently shift branch positions. To mitigate this, controlled reaction conditions—such as low temperatures (0–25°C) and stoichiometric H~2~—minimize over-reduction and maintain structural integrity.
Cross-coupling methodologies enable precise integration of ethyl and methyl groups into the octane backbone. Copper-mediated reactions with organometallic reagents, such as Grignard or organozinc compounds, facilitate carbon-carbon bond formation at specific sites. For instance, ethyl groups are introduced via ethylmagnesium bromide in the presence of CuCN and t-BuXPhos, capitalizing on the ligand’s ability to stabilize copper intermediates and direct coupling to the desired position.
Methyl substituents require milder conditions due to their smaller size and lower steric demand. Methylzinc reagents, when paired with palladium catalysts, allow for efficient coupling at the 2nd and 7th positions without disrupting existing branches. Table 2 summarizes reagent compatibility for substituent installation:
| Substituent | Reagent | Catalyst | Yield (%) |
|---|---|---|---|
| Ethyl | EtMgBr | CuCN/L7 | 57 |
| Methyl | Me~2~Zn | Pd(PPh~3~)~4~ | 62 |
Table 2. Cross-coupling efficiency for ethyl and methyl groups.
Sequential alkylation and cross-coupling steps are often necessary to construct the full branching pattern. For example, initial ethyl group installation at the 4th position precedes methyl incorporation at the 2nd and 7th carbons, ensuring minimal steric interference.
4-Ethyl-2,7-dimethyloctane represents a complex branched alkane with multiple alkyl substituents positioned along the main carbon chain [1]. This compound features an ethyl group at the C4 position and methyl groups at both C2 and C7 positions, creating a distinctive branching pattern that requires careful consideration during retrosynthetic analysis [2] [3]. The molecular formula of this compound is C12H26 with a molecular weight of approximately 170.335 g/mol, making it a medium-sized branched alkane [1] [3].
When approaching the retrosynthetic analysis of 4-ethyl-2,7-dimethyloctane, the primary goal is to identify strategic disconnection points that lead to simpler, readily available precursors [4]. The most logical disconnection strategy involves breaking carbon-carbon bonds at or near the branching points, as these represent key structural features of the target molecule [5]. By analyzing the structure systematically, several potential disconnection pathways emerge with varying degrees of synthetic accessibility [4] [6].
The most favorable disconnection for 4-ethyl-2,7-dimethyloctane is at the C4-ethyl bond, which offers excellent synthetic accessibility and precursor availability [5]. This disconnection would generate a 2,7-dimethyloctane intermediate and an ethyl group, both of which are relatively straightforward to manipulate synthetically [3] [7]. The C4 position represents a strategic branching point in the molecule, making it an ideal target for disconnection [5] [6].
Table 1: Disconnection Strategy Analysis for Ethyl-Methyl Branching Patterns
| Disconnection Type | Disconnection Priority | Synthetic Accessibility | Precursor Availability | Regioselectivity | Functional Group Tolerance |
|---|---|---|---|---|---|
| C2-C3 Bond | Low | Difficult | Limited | Poor | Moderate |
| C4-Ethyl Bond | High | Excellent | Excellent | Excellent | High |
| C7-Methyl Bond | Medium | Good | Good | Good | High |
| C6-C7 Bond | Medium | Good | Good | Moderate | Moderate |
| C3-C4 Bond | Medium | Moderate | Moderate | Moderate | Moderate |
| C5-C6 Bond | Low | Difficult | Limited | Poor | Low |
Alternative disconnection strategies include targeting the C7-methyl bond, which offers good synthetic accessibility but presents moderate challenges in terms of regioselectivity [6]. The C6-C7 bond disconnection is another viable option, particularly when considering convergent synthetic approaches that might involve joining two smaller fragments [8] [4]. However, disconnections at the C2-C3 or C5-C6 bonds are generally less favorable due to limited precursor availability and poor regioselectivity [5] [6].
The Wurtz reaction represents one potential synthetic approach, involving the coupling of alkyl halides with sodium metal to form new carbon-carbon bonds [9]. However, this reaction typically provides low yields and poor stereochemical control, making it less ideal for the synthesis of complex branched alkanes like 4-ethyl-2,7-dimethyloctane [9] [10]. More sophisticated approaches, such as the Corey-House synthesis using organolithium reagents and copper catalysts, offer better control over the formation of specific carbon-carbon bonds [11] [12].
When designing a synthetic route for 4-ethyl-2,7-dimethyloctane, the choice between linear and convergent strategies significantly impacts the efficiency and overall yield of the synthesis [13] [14]. Linear synthesis involves a sequential series of reactions starting from a single precursor, while convergent synthesis entails the independent preparation of key fragments that are subsequently joined together [14] [15].
For 4-ethyl-2,7-dimethyloctane, a linear synthetic approach might begin with octanoic acid or a similar eight-carbon precursor, followed by sequential introduction of the methyl groups at C2 and C7, and finally the ethyl group at C4 [16] [13]. This approach would require approximately 8-10 synthetic steps, with each step potentially reducing the overall yield [14] [17]. Assuming an optimistic 90% yield per step, a linear synthesis would result in an overall yield of only 15-25% [14] [15].
In contrast, a convergent synthetic strategy would involve the parallel synthesis of two or more fragments that are later combined [13]. For example, one could independently synthesize a 2-methylpropyl fragment and a 5-methylhexyl fragment, then couple these together to form the target molecule [16] [13]. This approach typically requires fewer steps (5-6 total) and results in significantly higher overall yields of 35-50% [14] [17].
Table 2: Convergent vs. Linear Synthetic Route Optimization
| Parameter | Linear Synthesis | Convergent Synthesis | Improvement Factor |
|---|---|---|---|
| Total Steps | 8-10 | 5-6 | 1.6-2.0x |
| Overall Yield (%) | 15-25 | 35-50 | 2.0-3.3x |
| Material Efficiency | Low | High | 3-4x |
| Time Investment | High | Moderate | 1.5-2.0x |
| Purification Steps | 8-10 | 5-6 | 1.6-2.0x |
| Stereochemical Control | Limited | Good | 2-3x |
| Scale-up Potential | Poor | Excellent | 4-5x |
| Cost Effectiveness | Low | High | 3-4x |
The convergent approach offers several distinct advantages for synthesizing 4-ethyl-2,7-dimethyloctane [13] [15]. First, it significantly improves material efficiency by reducing the number of sequential transformations that the entire molecular skeleton must undergo [14]. Second, it allows for parallel processing of different fragments, reducing the overall time investment [15] [17]. Third, it minimizes the number of purification steps required, which is particularly important when working with nonpolar alkanes that can be challenging to separate from similar compounds [14] [18].
Metal-catalyzed coupling reactions represent powerful tools for implementing convergent synthetic strategies [11] [19]. For example, the Corey-House synthesis using lithium dialkylcopper reagents allows for the controlled coupling of alkyl halides to form new carbon-carbon bonds with good regioselectivity [11] [12]. Similarly, nickel or palladium-catalyzed cross-coupling reactions can be employed to join alkyl fragments with high efficiency and functional group tolerance [20] [19].
The Grignard reaction offers another valuable approach for introducing alkyl branches at specific positions [21]. For instance, an ethyl Grignard reagent could be added to a suitably functionalized 2,7-dimethyloctane derivative to introduce the ethyl group at the C4 position [21] [22]. This approach provides good yields and excellent control over the branching pattern [21].
When optimizing the synthetic route for 4-ethyl-2,7-dimethyloctane, it is essential to consider the availability and cost of starting materials, the efficiency of key transformations, and the ease of purification at each stage [15] [18]. By carefully balancing these factors, a convergent synthetic strategy can be designed that maximizes overall yield while minimizing resource consumption [14] [15].
Although 4-ethyl-2,7-dimethyloctane is an alkane without traditional stereogenic centers containing heteroatoms, the positioning of multiple alkyl branches along the carbon backbone introduces important stereochemical considerations that must be addressed during synthesis [23] [24]. The spatial arrangement of the ethyl and methyl branches influences the overall three-dimensional structure of the molecule, affecting its physical properties and potential reactivity patterns [23] [25].
The C4 position, bearing the ethyl substituent, represents a potential site for stereochemical control if additional functional groups were to be introduced at this position [26] [27]. While the target molecule itself does not contain a stereogenic center at C4, synthetic intermediates might feature such centers, requiring careful consideration of stereochemical outcomes during the synthesis planning [26] [28].
Table 3: Stereochemical Considerations in Multi-Branch Positioning
| Position | Stereogenic Potential | Steric Environment | Synthesis Challenge | Control Strategy |
|---|---|---|---|---|
| C2 (Methyl) | None | Moderate | Medium | Alkylation selectivity |
| C4 (Ethyl) | Possible | High | High | Chiral auxiliaries |
| C7 (Methyl) | None | Moderate | Medium | Alkylation selectivity |
| C3 (Adjacent to branch) | Low | High | High | Substrate control |
| C5 (Central) | Low | Low | Low | Statistical |
| C6 (Adjacent to C7) | Low | Moderate | Medium | Neighboring group |
The steric environment around each branching point significantly influences the approach of reagents during synthesis [23] [25]. The C4 position, flanked by carbon chains on both sides, presents a high steric hindrance that can affect the regioselectivity and stereoselectivity of reactions at this position [25] [28]. Similarly, the C2 and C7 positions, while less sterically hindered than C4, still require careful consideration to ensure proper positioning of the methyl groups [23] [24].
When synthesizing branched alkanes like 4-ethyl-2,7-dimethyloctane, several strategies can be employed to control the stereochemical outcome of key transformations [26] [27]. For potential stereogenic centers, chiral auxiliaries can be temporarily introduced to direct the stereochemical course of reactions [27]. Substrate control, leveraging the inherent steric bias of the growing molecular framework, offers another approach to stereochemical control [26] [28].
The relative positioning of multiple branches along the carbon chain introduces conformational considerations that affect the energetic profile of the molecule [25]. Branched alkanes generally adopt conformations that minimize steric interactions between substituents [23] [25]. In 4-ethyl-2,7-dimethyloctane, the ethyl group at C4 and the methyl groups at C2 and C7 will preferentially orient themselves to minimize steric repulsion, influencing the overall shape of the molecule [23] [25].
Research has shown that branched alkanes like 4-ethyl-2,7-dimethyloctane are thermodynamically more stable than their linear counterparts due to favorable electrostatic interactions [25]. Density functional theory studies have revealed that branched alkanes have less destabilizing steric energy than linear alkanes, contributing to their enhanced stability [25]. This thermodynamic preference must be considered when designing synthetic routes that might involve rearrangements or isomerizations [25] [28].
During synthesis, the introduction of multiple branches requires careful control of regioselectivity to ensure proper positioning [26] [28]. Metal-catalyzed reactions often provide the best control over regioselectivity, allowing for the precise placement of alkyl groups at specific positions along the carbon chain [11] [19]. For example, copper-catalyzed coupling reactions can be used to introduce alkyl groups with high regioselectivity, making them valuable tools for the synthesis of multi-branched alkanes like 4-ethyl-2,7-dimethyloctane [11] [12].
The Murahashi-type catalytic systems represent a cornerstone methodology for oxidative functionalization of alkanes, offering efficient pathways for converting saturated hydrocarbons into oxygenated products through carefully orchestrated catalytic cycles [13] [14]. These systems are particularly relevant for the functionalization of 4-ethyl-2,7-dimethyloctane, as they provide selective oxidation pathways that can differentiate between the various C–H bonds present in this branched alkane structure.
The fundamental mechanism of Murahashi oxidation involves the autoxidation of aldehyde co-catalysts by molecular oxygen to generate acyl radical intermediates [13] [14]. This radical generation step serves as the initiation phase of the catalytic cycle, where the acyl radical is trapped by oxygen to form acylperoxyl radical species [14]. For 4-ethyl-2,7-dimethyloctane, this mechanism offers the advantage of selective hydrogen atom abstraction from the most accessible and reactive C–H bonds, particularly those at the branching positions where steric hindrance is minimal [13].
Table 2: Oxidative Functionalization via Murahashi-Type Catalytic Systems
| Catalyst | Oxidant | Alkane Substrate | Primary Product | Conversion (%) | Selectivity (%) | Mechanism |
|---|---|---|---|---|---|---|
| Cu(OAc)₂/Aldehyde | O₂/RCHO | Cyclohexane | Cyclohexanol/Cyclohexanone | 45 | 85 | Radical HAT |
| Pt(II)-Periana | H₂SO₄ | Ethane | Ethyl Bisulfate | 78 | 92 | Electrophilic |
| Mn-Porphyrin | H₂O₂ | Adamantane | Adamantanol | 65 | 78 | Oxygen Transfer |
| Fe-Oxo Complex | PhIO | Toluene | Benzyl Alcohol | 82 | 86 | Oxo-Transfer |
| V-Oxo Species | TBHP | Propane | Propanol/Propanone | 38 | 74 | Radical Chain |
| Ni(II)-Aminoquinoline | Diaryliodonium | Tetrafluorobenzamide | Arylated Product | 74 | 89 | Ni(II/III/IV) |
| Co-Salen Complex | NaOCl | Cyclooctane | Cyclooctanol | 56 | 81 | Radical Rebound |
| Ru-Oxo Complex | CeIV | Methylcyclohexane | Methylcyclohexanol | 69 | 77 | Oxo-Transfer |
The copper-aldehyde system, originally developed by Murahashi, demonstrates exceptional efficiency in alkane hydroxylation through a radical chain mechanism [13]. The catalytic cycle begins with the formation of acyloxyl intermediates through the reaction of acylperoxyl radicals with additional aldehyde molecules [14]. These acyloxyl species act as the primary hydrogen atom abstracting agents, generating alkyl radicals from the alkane substrate [13]. For 4-ethyl-2,7-dimethyloctane, this process shows preferential reactivity toward the secondary C–H bonds, particularly those adjacent to the ethyl substituent at the fourth position [14].
The subsequent steps in the Murahashi cycle involve the reaction of the generated alkyl radicals with molecular oxygen to form alkylperoxyl radical intermediates [13]. These species then undergo Russell termination reactions to produce the final oxidation products in a 1:1 ratio of alcohol to ketone [14]. This mechanism is particularly advantageous for 4-ethyl-2,7-dimethyloctane because it provides access to both hydroxylated and carbonylated derivatives, expanding the synthetic utility of the transformation [13].
The role of copper ions in the Murahashi system extends beyond simple catalysis, as these metal centers participate in electron transfer processes that facilitate the regeneration of active oxidizing species [14]. Mechanistic studies have revealed that different copper complexes exhibit varying degrees of activity, with the ligand environment significantly influencing both the rate and selectivity of the oxidation process [13]. For branched alkanes like 4-ethyl-2,7-dimethyloctane, the choice of copper complex can be optimized to achieve selective functionalization at desired positions [14].
The Periana-Catalytica system represents another important class of Murahashi-type catalysts, utilizing platinum complexes in concentrated sulfuric acid for alkane functionalization [15]. This system operates through an electrophilic mechanism where the platinum center activates the alkane C–H bonds through a fundamentally different pathway compared to the radical-based copper systems [15]. For 4-ethyl-2,7-dimethyloctane, the Periana system offers the potential for complementary selectivity patterns, targeting different C–H bonds based on their electronic properties rather than purely steric accessibility [15].
Recent developments in photoredox-mediated oxidative functionalization have expanded the scope of Murahashi-type chemistry [16]. These systems combine the principles of traditional oxidative catalysis with modern photocatalytic activation, enabling mild reaction conditions and enhanced selectivity [16]. The photocatalytic generation of oxidizing species allows for precise control over the timing and concentration of reactive intermediates, which is particularly beneficial for sensitive substrates like 4-ethyl-2,7-dimethyloctane [16].
The application of operando spectroscopy techniques has provided unprecedented insights into the mechanistic details of Murahashi-type oxidations [17]. Infrared spectroscopy has confirmed the formation of metal-hydroxyl surface species through hydrogen atom abstraction from alkane substrates [17]. These findings suggest that the active site regeneration occurs through oxidative dehydrogenation pathways, indicating a single-site nature of the catalytic process [17]. For 4-ethyl-2,7-dimethyloctane, this mechanistic understanding enables the design of improved catalytic systems with enhanced selectivity and efficiency [17].
The integration of computational methods with experimental observations has revealed the critical importance of catalyst design in controlling selectivity [18]. The formation of intermediates that promote side reactions can significantly impact the overall selectivity of the oxidation process [18]. For 4-ethyl-2,7-dimethyloctane, careful optimization of reaction conditions and catalyst structure is essential to maximize the formation of desired products while minimizing unproductive pathways [18].
Hydrogenolysis represents a fundamental transformation in alkane chemistry, providing controlled pathways for carbon-carbon bond cleavage and chain shortening that are essential for converting complex hydrocarbons into valuable smaller molecules [19] [20]. For 4-ethyl-2,7-dimethyloctane, hydrogenolysis pathways offer strategic opportunities to selectively cleave specific C–C bonds while preserving the valuable branched structure elements that contribute to the molecule's unique properties.
The mechanistic foundation of alkane hydrogenolysis involves quasi-equilibrated C–H activation steps that form dehydrogenated intermediates on metal surfaces saturated with hydrogen atoms [19] [21]. These reactions exhibit similar kinetic dependencies on hydrogen pressure for C–C bonds of comparable substitution, yet demonstrate significant sensitivity to alkane chain length due to differences in activation enthalpies and entropies [21]. For 4-ethyl-2,7-dimethyloctane, the branched structure creates multiple potential cleavage sites with distinct thermodynamic and kinetic profiles [19].
Table 3: Hydrogenolysis Pathways for Controlled Chain Shortening
| Catalyst | Alkane Chain Length | Temperature (°C) | H₂ Pressure (bar) | Primary Products | Conversion (%) | Selectivity to Target | Rate (h⁻¹) | Mechanism |
|---|---|---|---|---|---|---|---|---|
| Ir/Al₂O₃ | C₈ | 300 | 20.0 | C₄-C₆ Alkanes | 87 | C₄-C₆: 78% | 0.45 | β-Elimination |
| Pt/SiO₂ | C₁₆ | 250 | 15.0 | C₈-C₁₂ Alkanes | 92 | C₈-C₁₂: 85% | 0.38 | Surface Dehydrogenation |
| Pd/C | C₁₀ | 200 | 10.0 | C₅-C₇ Alkanes | 76 | C₅-C₇: 82% | 0.62 | Metal Insertion |
| Ru/TiO₂ | C₁₂ | 275 | 25.0 | C₆-C₉ Alkanes | 83 | C₆-C₉: 79% | 0.51 | Bifunctional |
| Rh/Al₂O₃ | C₆ | 320 | 30.0 | C₃-C₅ Alkanes | 94 | C₃-C₅: 88% | 0.73 | Dehydrogenation-Cracking |
| Ni/SiO₂ | C₁₄ | 280 | 18.0 | C₇-C₁₀ Alkanes | 79 | C₇-C₁₀: 74% | 0.29 | Hydrogenolysis |
| Zr-Alkyl/AlS | C₁₆ | 150 | 2.5 | C₈-C₁₄ Alkanes | 96 | C₈-C₁₄: 91% | 690.00 | β-Alkyl Transfer |
| Re-Carbene | C₇ | 180 | 5.0 | C₃-C₅ Alkanes | 68 | C₃-C₅: 86% | 0.34 | Metathesis |
Density functional theory calculations have revealed that hydrogenolysis occurs through alpha,beta-bound carbon-carbon transition states where two hydrogen atoms are removed from each carbon center [19] [21]. The calculated activation enthalpies decrease with increasing alkane chain length due to attractive van der Waals interactions that preferentially stabilize larger transition states [21]. For 4-ethyl-2,7-dimethyloctane, this mechanistic insight suggests that the longer chain segments will exhibit enhanced reactivity compared to the shorter branched segments [19].
The zirconium-alkyl hydride catalyst system represents a breakthrough in hydrogenolysis technology, demonstrating exceptional activity for polyolefin and alkane cleavage under remarkably mild conditions [20]. This system operates through an unusual beta-alkyl transfer mechanism that differs significantly from traditional sigma-bond metathesis processes [20]. For 4-ethyl-2,7-dimethyloctane, the zirconium catalyst offers the potential for selective cleavage at specific positions based on the accessibility of the C–C bonds to the metal center [20].
The catalytic cycle for the zirconium system begins with C–H sigma-bond activation to form a zirconium-alkyl intermediate, followed by intramolecular beta-alkyl transfer that generates a zirconium-alkyl and olefin product [20]. The rate-limiting step is the beta-alkyl transfer process, which explains the observed zero-order dependence on both alkane concentration and hydrogen pressure [20]. This mechanistic understanding provides a framework for predicting the behavior of 4-ethyl-2,7-dimethyloctane under these conditions [20].
The selectivity patterns in alkane hydrogenolysis are strongly influenced by the substitution patterns and branching characteristics of the substrate [21]. Primary alkanes typically exhibit different reactivity profiles compared to secondary and tertiary C–C bonds, with the degree of substitution affecting both the thermodynamics and kinetics of the cleavage process [19]. For 4-ethyl-2,7-dimethyloctane, the presence of both primary and secondary C–C bonds creates opportunities for selective hydrogenolysis depending on the choice of catalyst and reaction conditions [21].
Table 4: Alkane Reactivity and Structural Parameters
| Alkane Structure | C-H Bond Strength (kcal/mol) | Relative Reactivity | Primary Sites | Secondary Sites | Tertiary Sites | Oxidation Rate (relative) |
|---|---|---|---|---|---|---|
| Methane | 104.9 | 1.0 | 4 | 0 | 0 | 1.0 |
| Ethane | 101.1 | 3.2 | 6 | 0 | 0 | 2.8 |
| Propane | 101.1 | 3.8 | 6 | 2 | 0 | 3.4 |
| n-Butane | 101.1 | 4.1 | 6 | 4 | 0 | 3.9 |
| n-Pentane | 101.1 | 4.3 | 6 | 6 | 0 | 4.2 |
| n-Hexane | 101.1 | 4.5 | 6 | 8 | 0 | 4.4 |
| n-Heptane | 101.1 | 4.6 | 6 | 10 | 0 | 4.5 |
| n-Octane | 101.1 | 4.7 | 6 | 12 | 0 | 4.6 |
| Cyclohexane | 99.5 | 5.2 | 0 | 12 | 0 | 4.8 |
| Methylcyclohexane | 99.5 | 5.8 | 3 | 10 | 1 | 5.3 |
| 2-Methylpropane | 98.6 | 6.4 | 9 | 2 | 1 | 5.9 |
| 2,2-Dimethylpropane | 96.5 | 8.9 | 9 | 0 | 1 | 7.2 |
The platinum-catalyzed hydrogenolysis pathway operates through surface dehydrogenation mechanisms that involve the formation of alkene intermediates prior to C–C bond cleavage [22] [23]. This pathway is particularly relevant for 4-ethyl-2,7-dimethyloctane because it allows for the generation of terminal alkenes as primary products, which can then undergo secondary transformations to form the final shortened products [22]. The reactive separation approach has demonstrated that these alkene intermediates can be selectively removed from the reaction mixture, thereby minimizing secondary cleavage reactions that lead to excessive fragmentation [22].
The rhodium and iridium catalyst systems employ different mechanistic pathways that complement the zirconium and platinum approaches [19]. These systems typically operate through oxidative addition mechanisms followed by beta-elimination processes, providing access to different product distributions and selectivity patterns [19]. For 4-ethyl-2,7-dimethyloctane, the choice between these different catalytic systems allows for fine-tuning of the product distribution to achieve desired chain lengths and branching patterns [19].
The application of computational methods has provided detailed insights into the factors controlling selectivity in alkane hydrogenolysis [21]. The calculated binding energies for metal-alkane complexes reveal that branched alkanes like 4-ethyl-2,7-dimethyloctane can interact with metal centers through multiple coordination modes, each leading to different cleavage patterns [21]. This mechanistic understanding enables the rational design of catalytic systems tailored for specific transformation objectives [21].
Recent advances in supported organometallic catalysts have demonstrated exceptional activity for alkane hydrogenolysis under mild conditions [20]. These systems combine the advantages of homogeneous and heterogeneous catalysis, providing high activity while maintaining the ability to tune selectivity through ligand modification [20]. For 4-ethyl-2,7-dimethyloctane, such systems offer the potential for developing economically viable processes for controlled chain shortening with minimal energy input [20].